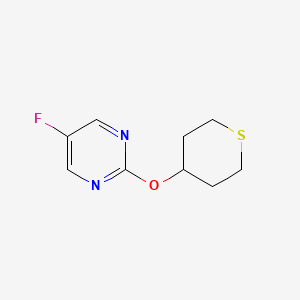

5-Fluoro-2-(thian-4-yloxy)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 5-Fluoro-2-(thian-4-yloxy)pyrimidine involves several steps. One method involves a Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium (II) acetate catalyst . This compound can also be used as a scaffold in the preparation of potent deoxycytidine kinase inhibitors .Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-(thian-4-yloxy)pyrimidine is based on the pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The molecule also contains a fluorine atom and a thian-4-yloxy group attached to the pyrimidine ring.Chemical Reactions Analysis

Fluorinated pyrimidines, such as 5-Fluoro-2-(thian-4-yloxy)pyrimidine, have unique chemical properties due to the presence of fluorine. The high electronegativity of fluorine and its low propensity to engage in hydrogen bond formation contribute to these properties . The strength of the C–F bond and the relatively small size of fluorine relative to other potential substituents are also important .科学的研究の応用

Cancer Treatment

5-FuTP is closely related to 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. It inhibits thymidylate synthase (TS), an enzyme essential for DNA synthesis. By disrupting DNA replication, 5-FuTP selectively targets rapidly dividing cancer cells. Researchers continue to explore its efficacy in personalized cancer treatment .

Aggregation-Induced Emission Enhancement (AIEE) Properties

While not directly related to cancer treatment, pyrrolo[1,2-a]pyrimidines (a class including 5-FuTP) exhibit unexpected AIEE properties. These properties have applications in materials science and fluorescence-based sensing .

作用機序

While the specific mechanism of action for 5-Fluoro-2-(thian-4-yloxy)pyrimidine is not mentioned in the search results, fluorinated pyrimidines in general are known to inhibit RNA- and DNA-modifying enzymes . For example, 5-Fluorouracil (5-FU), a widely used fluorinated pyrimidine, inhibits thymidylate synthase (TS) and other enzymes such as tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase .

将来の方向性

特性

IUPAC Name |

5-fluoro-2-(thian-4-yloxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2OS/c10-7-5-11-9(12-6-7)13-8-1-3-14-4-2-8/h5-6,8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUZCWWWYVMKIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1OC2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-(thian-4-yloxy)pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2587291.png)

![2,6-Difluoro-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B2587301.png)

![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2587302.png)

![N-[[1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2587304.png)

![(Z)-3-((4-benzoylphenyl)imino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2587305.png)

![(Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine hydrochloride](/img/structure/B2587307.png)